SUVN-911 HCl SUVN-911 HCl SUVN-911 is a potent and selective α4β2 nAChR antagonist. SUVN-911 showed excellent ADME properties with no drug-drug interaction liability and robust efficacy in animal models of depression. it is a potent α4β2 receptor ligand with a Ki value of 1.5 nM. It showed >10 μM binding affinity toward the ganglionic α3β4 receptor apart from showing selectivity over 70 other targets. It is orally bioavailable and showed good brain penetration in rats. Marked antidepressant activity and dose-dependent receptor occupancy in rats support its potential therapeutic utility in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 1975171-03-9
VCID: VC0544262
InChI: InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1
SMILES: ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.146

SUVN-911 HCl

CAS No.: 1975171-03-9

Cat. No.: VC0544262

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.146

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SUVN-911 HCl - 1975171-03-9

Specification

CAS No. 1975171-03-9
Molecular Formula C11H14Cl2N2O
Molecular Weight 261.146
IUPAC Name (1R,3S,5R)-3-(((6-chloropyridin-3-yl)oxy)methyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Standard InChI InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1
Standard InChI Key VZIQKVIAFWXNFL-ANYFZDTESA-N
SMILES ClC1=CC=C(OC[C@H]2N[C@]3([H])C[C@]3([H])C2)C=N1.[H]Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

SUVN-911 HCl is chemically defined as 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, with a molecular weight of 272.11 g/mol . Its structural design optimizes receptor selectivity and pharmacokinetic properties, including oral bioavailability and brain penetration.

Key Pharmacological Parameters

ParameterValueSource
Binding affinity (Ki)31.1 nM (α4β2)
Selectivity (α3β4 vs. α4β2)~130-fold
Brain-to-plasma ratio~2.0
Log P (octanol-water)1.9
pKa8.9

The compound exhibits negligible binding to over 70 off-target sites, including ion channels, enzymes, and other GPCRs, at concentrations up to 10 µM .

Preclinical Efficacy and Mechanism of Action

SUVN-911 demonstrates robust antidepressant-like effects in rodent models, distinct from traditional monoamine reuptake inhibitors.

Neurochemical Modulation

SUVN-911 increases cortical serotonin levels in preclinical models, potentially contributing to its antidepressant activity . Additionally, its antagonism of α4β2 nAChRs may modulate glutamatergic signaling, a pathway implicated in rapid-acting antidepressants like ketamine.

ADME and Pharmacokinetic Properties

SUVN-911’s absorption, distribution, metabolism, and excretion (ADME) profile supports its development as an oral antidepressant.

ADME Characteristics

PropertyDetailSource
Oral bioavailability>50% in preclinical models
MetabolismModerate hepatic clearance (similar across species)
Protein bindingLow unbound fractions in plasma/brain
P-gp substrate statusNot a substrate

The compound’s brain penetration (brain-to-plasma ratio ~2.0) ensures therapeutic concentrations at the target site, while its stability in plasma and lack of drug-drug interactions reduce safety concerns .

Clinical Development

SUVN-911 has advanced to Phase 2 clinical trials, with Phase 1 data demonstrating safety and tolerability.

Phase 1 Trial Outcomes

  • Design: Single/multiple ascending doses in healthy volunteers (NCT03155503, NCT03551288).

  • Key Findings:

    • Rapid absorption with dose-proportional exposures.

    • No significant cardiovascular, respiratory, or gastrointestinal adverse effects.

    • Pharmacokinetics unaffected by food, gender, or age .

Phase 2 Proof-of-Concept Trial

A multicenter, randomized, open-label study (NCT06126497) is evaluating three dosing regimens in 36 MDD patients:

RegimenDose (mg)Frequency
Group 145Once daily
Group 230Twice daily
Group 345Twice daily

Primary Endpoint: Safety and tolerability.
Secondary Endpoint: Change in Montgomery-Asberg Depression Rating Scale (MADRS) score at Week 2 .

ParameterOutcomeSource
GenotoxicityNon-mutagenic (in vitro/in vivo)
TeratogenicityNo adverse effects in rats/rabbits
Cardiovascular safetyNo QTc prolongation or BP changes
Toxicity marginsWide safety margin in 9-month dog studies

Comparative Advantages Over Existing Therapies

SUVN-911 addresses key limitations of current MDD treatments:

FeatureSUVN-911Traditional Antidepressants
Onset of actionRapid (days)Slow (weeks/months)
Cognitive effectsProcognitiveVariable/cognitive impairment
Sexual dysfunctionNone reportedFrequent
Mechanismα4β2 nAChR antagonismMonoamine reuptake inhibition

Future Directions

Topline Phase 2 data are anticipated by October 2024, with potential expansion into other neuropsychiatric disorders (e.g., cognitive impairment) pending results .

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